molecular formula C8H6N2O2 B1523612 1H-Pyrrolo[3,2-c]pyridine-7-carboxylic acid CAS No. 1082040-92-3

1H-Pyrrolo[3,2-c]pyridine-7-carboxylic acid

Cat. No. B1523612
CAS RN: 1082040-92-3
M. Wt: 162.15 g/mol
InChI Key: BXIDURGCYCMPAE-UHFFFAOYSA-N
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Description

“1H-Pyrrolo[3,2-c]pyridine-7-carboxylic acid” is a chemical compound with the molecular weight of 162.15 . It is also known by its IUPAC name “1H-pyrrolo[3,2-c]pyridine-7-carboxylic acid” and has the InChI code "1S/C8H6N2O2/c11-8(12)6-4-9-3-5-1-2-10-7(5)6/h1-4,10H,(H,11,12)" .


Synthesis Analysis

The synthesis of “1H-Pyrrolo[3,2-c]pyridine-7-carboxylic acid” and its derivatives has been reported in several studies . For instance, a series of 1H-pyrrolo[2,3-c]pyridine-7-amine derivatives were designed and synthesized based on a docking model as potassium-competitive acid blockers (P-CABs) . Another study reported a ring cleavage methodology reaction for the synthesis of 2-alkyl/aryl 3-electron-withdrawing groups (esters, sulfones, and phosphonates) 5-aminoaryl/phenol pyridines via the remodeling of 3-formyl (aza)indoles/benzofurans .


Molecular Structure Analysis

The molecular structure of “1H-Pyrrolo[3,2-c]pyridine-7-carboxylic acid” is characterized by a pyrrolopyridine core with a carboxylic acid group at the 7-position . The InChI code “1S/C8H6N2O2/c11-8(12)6-4-9-3-5-1-2-10-7(5)6/h1-4,10H,(H,11,12)” provides a detailed description of its molecular structure .


Physical And Chemical Properties Analysis

“1H-Pyrrolo[3,2-c]pyridine-7-carboxylic acid” is a solid compound with a molecular weight of 162.15 . It is stored in a sealed, dry environment at room temperature .

Scientific Research Applications

Medicinal Chemistry: Drug Development

1H-Pyrrolo[3,2-c]pyridine-7-carboxylic acid: is a valuable compound in medicinal chemistry for the development of new pharmaceuticals. Its structure is a key scaffold in the synthesis of molecules with potential therapeutic effects . For instance, derivatives of this compound have been studied for their efficacy in reducing blood glucose levels, which could be beneficial in treating diabetes and related metabolic disorders .

Biological Research: Enzyme Inhibition

In biological research, this compound has been utilized to study enzyme inhibition. It serves as a precursor for synthesizing inhibitors that can modulate enzyme activity, providing insights into enzyme functions and aiding in the discovery of new treatments for diseases where enzyme regulation is crucial .

Pharmacology: Anti-inflammatory Agents

Pharmacologically, 1H-Pyrrolo[3,2-c]pyridine-7-carboxylic acid and its derivatives have been explored for their anti-inflammatory properties. They are part of the synthesis pathway for drugs like ticlopidine and clopidogrel, which are known for their antiplatelet and anti-inflammatory effects .

Analytical Chemistry: Chromatography and Spectroscopy

This compound is also significant in analytical chemistry, where it’s used as a standard or reference compound in various chromatographic and spectroscopic methods. Its well-defined structure and properties make it suitable for method development and calibration in high-performance liquid chromatography (HPLC) and mass spectrometry (MS) .

Material Science: Organic Electronic Materials

In the field of materials science, 1H-Pyrrolo[3,2-c]pyridine-7-carboxylic acid is a precursor in the synthesis of organic electronic materials. Its pi-conjugated system is ideal for creating compounds with semiconducting properties, useful in organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs) .

Biochemistry: Metabolic Pathway Studies

Biochemically, the compound is used in metabolic pathway studies to understand the biochemical processes in living organisms. It can be incorporated into metabolic assays to trace and quantify the flow of metabolites through various pathways .

Environmental Science: Ecotoxicology

In environmental science, researchers use 1H-Pyrrolo[3,2-c]pyridine-7-carboxylic acid to study its impact on ecosystems, particularly in ecotoxicology. It helps in assessing the environmental fate of chemical compounds and their potential effects on flora and fauna .

Chemical Synthesis: Building Block

Lastly, as a building block in chemical synthesis, this compound is instrumental in constructing complex molecules. Its reactive carboxylic acid group allows for various bond-forming reactions, making it a versatile reagent in organic synthesis .

Future Directions

The future directions for “1H-Pyrrolo[3,2-c]pyridine-7-carboxylic acid” and its derivatives could involve further exploration of their potential as potassium-competitive acid blockers (P-CABs) . Additionally, the development of a robust synthetic route enabling the incorporation of sulfone and phosphonate moieties on the pyridine scaffold is highly needed in medicinal and agricultural chemistry .

properties

IUPAC Name

1H-pyrrolo[3,2-c]pyridine-7-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6N2O2/c11-8(12)6-4-9-3-5-1-2-10-7(5)6/h1-4,10H,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BXIDURGCYCMPAE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CNC2=C(C=NC=C21)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00694625
Record name 1H-Pyrrolo[3,2-c]pyridine-7-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00694625
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

162.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1H-Pyrrolo[3,2-c]pyridine-7-carboxylic acid

CAS RN

1082040-92-3
Record name 1H-Pyrrolo[3,2-c]pyridine-7-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00694625
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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